molecular formula C7H4N2O2S B1460342 Thieno[2,3-d]pyrimidine-4-carboxylic acid CAS No. 1955519-70-6

Thieno[2,3-d]pyrimidine-4-carboxylic acid

Cat. No.: B1460342
CAS No.: 1955519-70-6
M. Wt: 180.19 g/mol
InChI Key: VOXKHPSKDOLCAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thieno[2,3-d]pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C7H4N2O2S and its molecular weight is 180.19 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Thieno[2,3-d]pyrimidine-4-carboxylic acid plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as glycinamide ribonucleotide formyltransferase (GARFTase) and serine hydroxymethyltransferase 2 (SHMT2), which are involved in the de novo purine biosynthesis and one-carbon metabolism pathways . These interactions are primarily inhibitory, leading to a reduction in the activity of these enzymes. Additionally, this compound has shown antimicrobial activity against Pseudomonas aeruginosa, similar to the reference drug streptomycin .

Cellular Effects

This compound exhibits significant effects on various cell types and cellular processes. It has been observed to induce apoptosis in lymphoma cells, such as SU-DHL-6, in a concentration-dependent manner . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it inhibits the proliferation of cancer cells by targeting key enzymes involved in nucleotide biosynthesis and folate metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It acts as an inhibitor of GARFTase and SHMT2, leading to a disruption in the purine biosynthesis and one-carbon metabolism pathways . These inhibitory effects result in decreased nucleotide synthesis and impaired cell proliferation. Additionally, this compound has been shown to bind to folate receptors, enhancing its transport into cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on target enzymes and continues to induce apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as reduced tumor growth and enhanced survival rates in cancer models . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the de novo purine biosynthesis and one-carbon metabolism pathways . It interacts with enzymes such as GARFTase and SHMT2, leading to alterations in metabolic flux and metabolite levels. These interactions result in decreased nucleotide synthesis and impaired cell proliferation, making this compound a potential therapeutic agent for cancer treatment .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by its interactions with folate receptors . These receptors enhance the uptake of the compound into cells, allowing it to exert its inhibitory effects on target enzymes. Additionally, this compound may interact with other transporters or binding proteins, influencing its localization and accumulation within specific tissues .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with target enzymes involved in nucleotide biosynthesis and one-carbon metabolism . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, enhancing its therapeutic potential .

Properties

IUPAC Name

thieno[2,3-d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O2S/c10-7(11)5-4-1-2-12-6(4)9-3-8-5/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOXKHPSKDOLCAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=NC=NC(=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[2,3-d]pyrimidine-4-carboxylic acid
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Thieno[2,3-d]pyrimidine-4-carboxylic acid
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Thieno[2,3-d]pyrimidine-4-carboxylic acid
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Reactant of Route 5
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Reactant of Route 6
Thieno[2,3-d]pyrimidine-4-carboxylic acid
Customer
Q & A

Q1: How does modifying the structure of Thieno[2,3-d]pyrimidine-4-carboxylic acid impact its activity against different bacterial strains? Can you provide specific examples from the research?

A: The research indicates that structural modifications significantly influence the antimicrobial activity of this compound derivatives. For instance, incorporating a 2-amino-6-methylpyridine group in the amide substituent was found to enhance selectivity against Pseudomonas aeruginosa. [] Specifically, 5,6-dimethyl-N-(6-methylpyridin-2-yl)thieno[2,3-d]pyrimidine-4-carboxamide (2c) displayed potent activity against the reference strain of Pseudomonas aeruginosa ATCC 10145. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for specific bacterial targets.

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